molecular formula C11H11NO5 B8512611 Methyl 3-allyloxy-4-nitro-benzoate

Methyl 3-allyloxy-4-nitro-benzoate

Cat. No.: B8512611
M. Wt: 237.21 g/mol
InChI Key: BXLHXFYUDIEWBF-UHFFFAOYSA-N
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Description

Methyl 3-allyloxy-4-nitro-benzoate is a useful research compound. Its molecular formula is C11H11NO5 and its molecular weight is 237.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

methyl 4-nitro-3-prop-2-enoxybenzoate

InChI

InChI=1S/C11H11NO5/c1-3-6-17-10-7-8(11(13)16-2)4-5-9(10)12(14)15/h3-5,7H,1,6H2,2H3

InChI Key

BXLHXFYUDIEWBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-hydroxy-4-nitro-benzoic acid methyl ester (50.0 g, 253.6 mmol) in acetone (1 L) was added potassium carbonate (105.0 gram, 759.7 mmol) and allyl bromide (44.0 mL, 508.4 mmol). The reaction mixture was heated to reflux overnight and the insoluble material was removed by filtration. The filtrate was concentrated under reduced pressure to give 3-allyloxy-4-nitro-benzoic acid methyl ester as solid (59.4 g, 98.8%). 1H NMR (CDCl3) δ3.96 (s, 3H), 4.75 (dt, 2H, J=5.0 Hz, 1.6 Hz), 5.36 (ddt, 1H, J=10.6 Hz, 1.4 Hz, 1.4 Hz), 5.50 (ddt, 1H, J=17.2 Hz, 1.6 Hz, 1.6 Hz), 6.05 (ddt, 1H, J=17.3 Hz, 10.6 Hz, 5.0 Hz), 7.69 (dd, 1H, J=8.33 Hz, 1.58 Hz), 7.75 (d, 1H, J=1.55 Hz), 7.83 (d, 1H, J=8.34 Hz).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 3-hydroxy-4-nitro-benzoate 1b (7 g, 35.50 mmol) was dissolved in 100 mL of anhydrous acetonitrile followed by the addition of potassium carbonate (14.70 g, 106.50 mmol) and 3-bromopropene (6.2 mL, 71 mmol) successively, the reaction mixture was heated to reflux for 3 hours with stirring. The resulting mixture was filtered and the filtrate was concentrated under reduced pressure. The crude residue was added with 150 mL of ethyl acetate, washed with water (100 mL×3) and saturated sodium chloride solution (100 mL×3) successively, then dried over anhydrous magnesium sulfate, filtered and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound methyl 3-allyloxy-4-nitro-benzoate 1c (7.45 g, yield: 89.0%) as a yellow solid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Two

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